2-[8-(苄基硫代)-3-氧代[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基]-N-环戊基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of triazolo[4,3-a]pyrazine . It’s part of a series of novel triazolo[4,3-a]pyrazine derivatives that were synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
The synthesis of these triazolo[4,3-a]pyrazine derivatives involved various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The development of the piperazine-fused triazoles involved approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform . These approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学研究应用
- Researchers have synthesized derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including our compound, as potential antiviral agents . Specifically, compound 8b demonstrated promising antiviral activity in vitro. Further investigations into its mechanism of action and efficacy against specific viruses could be valuable.
- The compound’s structure combines features from both quinoxalines (known for broad-spectrum antibacterial activity) and triazoles (used in antifungal drugs). Some derivatives of this compound exhibit antibacterial and/or antifungal activities . For instance, compounds 4d, 6c, 7b, and 8a demonstrated antimicrobial effects against various pathogenic organisms. Further studies could explore their specific targets and potential clinical applications.
- In addition to antiviral and antimicrobial properties, cytotoxicity screening revealed that most tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml . Investigating the selectivity of these compounds toward cancer cell lines could be an interesting avenue for research .
- Incorporating piperazine or piperidine subunits into the [1,2,4]triazolo[4,3-a]quinoxaline ring system may enhance antimicrobial properties, as seen in fluoroquinolone antibiotics . Researchers could explore additional modifications to optimize bioactivity.
- Thioamide groups have been successfully incorporated into [1,2,4]triazolo[4,3-a]quinoxaline derivatives to enhance antiviral activity . Compounds 8a and 8b were designed with this modification. Further studies could evaluate their efficacy against specific viruses.
- [1,3,4]-Oxadiazole subunits have been shown to enhance antimicrobial activity . Researchers might consider incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring to explore novel derivatives with improved properties.
Antiviral Activity
Antimicrobial Properties
Cytotoxicity Screening
Structural Modifications for Bioactivity Enhancement
Thioamide Group for Antiviral Agents
[1,3,4]-Oxadiazole Moiety
作用机制
Target of Action
Similar compounds, such as sitagliptin , are known to target dipeptidyl peptidase IV (DPP4; DPP-IV) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
Sitagliptin, a similar compound, is known to inhibit dpp4 . This inhibition results in an increased level of incretin hormones, which inhibit glucagon release, stimulate insulin secretion, and consequently decrease blood glucose levels .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the compound may affect theglucose metabolism pathway . By inhibiting DPP4, the compound could potentially increase the level of incretin hormones, leading to decreased glucagon release, increased insulin secretion, and consequently decreased blood glucose levels .
Pharmacokinetics
Similar compounds like sitagliptin are known to be orally active , suggesting that this compound might also have good oral bioavailability.
Result of Action
Based on the action of similar compounds, it can be inferred that the compound could potentially lead to a decrease in blood glucose levels .
未来方向
The development of these compounds highlights the challenges and opportunities in the field of medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that these compounds could serve as a basis for the design, optimization, and investigation of more potent analogs in the future .
属性
IUPAC Name |
2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-16(21-15-8-4-5-9-15)12-24-19(26)23-11-10-20-18(17(23)22-24)27-13-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKRCXSBIOXREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。